Akt Inhibitor IV Akt Inhibitor IV Akt inhibitor IV is an inhibitor of Akt activation that inhibits Akt-mediated nuclear export of Forkhead box class O transcription factor 1a (FOXO1a; IC50 = 625 nM) and reduces phosphorylation of Akt at Ser473 and Thr308 in a dose-dependent manner. Akt inhibitor IV inhibits replication of parainfluenza virus 5 (PIV5) in HeLa cells (IC50 = 520 nM). It also reduces the growth of cancer cells (IC50 = 0.3 μM for both Jurkat and HeLa cells) via a reduction in mitochondrial polarization and increased production of reactive oxygen species (ROS).
AKTIV is an inhibitor of the PI3-kinase / Akt (protein kinase B) pathway.
Brand Name: Vulcanchem
CAS No.: 681281-88-9
VCID: VC0517764
InChI: InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1
SMILES: CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-]
Molecular Formula: C31H27IN4S
Molecular Weight: 614.5 g/mol

Akt Inhibitor IV

CAS No.: 681281-88-9

Cat. No.: VC0517764

Molecular Formula: C31H27IN4S

Molecular Weight: 614.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Akt Inhibitor IV - 681281-88-9

Specification

Description Akt inhibitor IV is an inhibitor of Akt activation that inhibits Akt-mediated nuclear export of Forkhead box class O transcription factor 1a (FOXO1a; IC50 = 625 nM) and reduces phosphorylation of Akt at Ser473 and Thr308 in a dose-dependent manner. Akt inhibitor IV inhibits replication of parainfluenza virus 5 (PIV5) in HeLa cells (IC50 = 520 nM). It also reduces the growth of cancer cells (IC50 = 0.3 μM for both Jurkat and HeLa cells) via a reduction in mitochondrial polarization and increased production of reactive oxygen species (ROS).
AKTIV is an inhibitor of the PI3-kinase / Akt (protein kinase B) pathway.
CAS No. 681281-88-9
Molecular Formula C31H27IN4S
Molecular Weight 614.5 g/mol
IUPAC Name N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide
Standard InChI InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1
Standard InChI Key NAYRELMNTQSBIN-UHFFFAOYSA-M
Isomeric SMILES CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-]
SMILES CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-]
Canonical SMILES CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-]
Appearance Solid powder

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